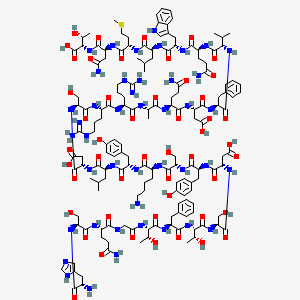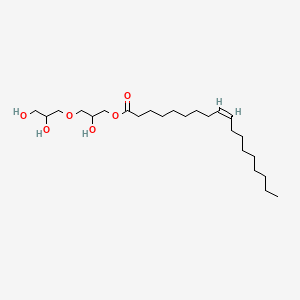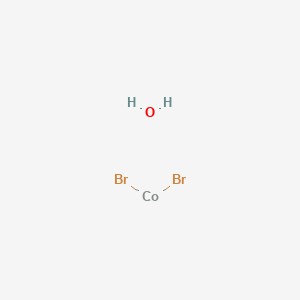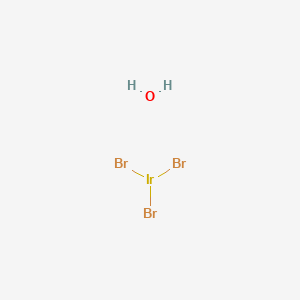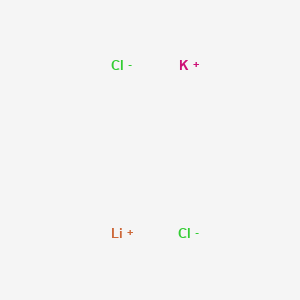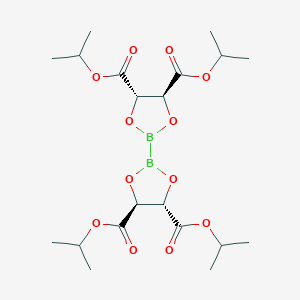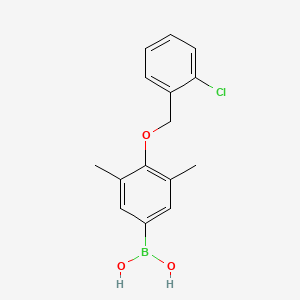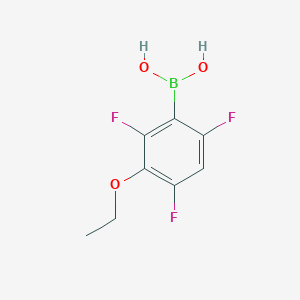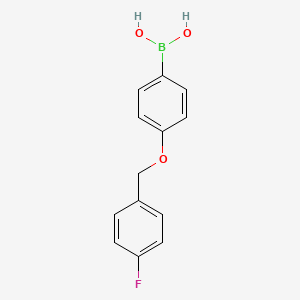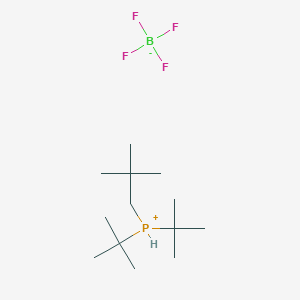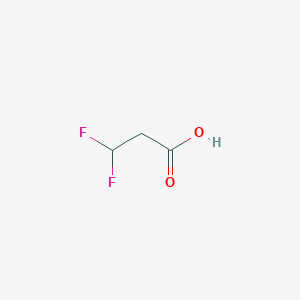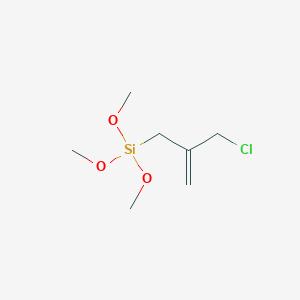
2-(Chloromethyl)allyltrimethoxysilane
Descripción general
Descripción
2-(Chloromethyl)allyltrimethoxysilane is an organosilicon compound with the molecular formula C7H15ClO3Si. It is a colorless liquid that is used as a chemical intermediate in various industrial applications. This compound is part of the organomethoxysilane family and is known for its reactivity due to the presence of both chloromethyl and allyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)allyltrimethoxysilane can be synthesized through the reaction of allyltrimethoxysilane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the methoxysilane groups.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratios of reactants, to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)allyltrimethoxysilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Hydrolysis: The methoxysilane groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Addition Reactions: The allyl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols, are commonly used in substitution reactions.
Acids and Bases: Hydrolysis reactions are typically catalyzed by acids or bases.
Electrophiles: Such as halogens and hydrogen halides, are used in addition reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.
Hydrolysis Products: Silanols and siloxanes are the primary products of hydrolysis.
Addition Products: New carbon-carbon bonds are formed, leading to a variety of allylated products.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)allyltrimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in materials science and catalysis.
Biology: Employed in the modification of biomolecules and surfaces to introduce reactive silane groups for further functionalization.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical coatings.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to form strong bonds with various substrates.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)allyltrimethoxysilane involves the reactivity of its functional groups:
Chloromethyl Group: Acts as an electrophile in nucleophilic substitution reactions, facilitating the formation of new bonds.
Allyl Group: Participates in addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.
Methoxysilane Groups: Undergo hydrolysis to form silanols, which can further condense to form siloxane bonds, contributing to the compound’s adhesive properties.
Comparación Con Compuestos Similares
Similar Compounds
Allyltrimethoxysilane: Similar in structure but lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Vinyltrimethoxysilane: Contains a vinyl group instead of an allyl group, leading to different reactivity in addition reactions.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group, which provides different polymerization properties compared to the allyl group.
Uniqueness
2-(Chloromethyl)allyltrimethoxysilane is unique due to the presence of both chloromethyl and allyl groups, which provide a combination of reactivity in substitution and addition reactions. This dual functionality makes it a versatile intermediate in the synthesis of various functionalized silanes and siloxanes.
Propiedades
IUPAC Name |
2-(chloromethyl)prop-2-enyl-trimethoxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO3Si/c1-7(5-8)6-12(9-2,10-3)11-4/h1,5-6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGGOCHUJJTJGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CC(=C)CCl)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555247 | |
| Record name | [2-(Chloromethyl)prop-2-en-1-yl](trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39197-94-9 | |
| Record name | [2-(Chloromethyl)prop-2-en-1-yl](trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-amino-2-[[6-amino-2-[[2-[[2-[[1-[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B1591061.png)
